Cas no 897094-32-5 (1-Cyclopentylpiperidine-4-carboxylic acid)

1-Cyclopentylpiperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Cyclopentylpiperidine-4-carboxylic acid
- 1-Cyclopentylpiperidine-4-carboxylic acidhydrochloride
- MAYDLXRGEMJMDJ-UHFFFAOYSA-N
- DTXSID90629562
- SCHEMBL3273017
- 897094-32-5
- F1907-0345
- 1-cyclopentyl-4-piperidinecarboxylic acid
- EN300-265453
- SB41854
- AKOS003657993
- BB 0220135
- 1-cyclopentylpiperidine-4-carboxylicacid
- TS-02794
- 4-piperidinecarboxylic acid, 1-cyclopentyl-, hydrochloride
- ALBB-012488
- DB-191147
- STL163522
-
- MDL: MFCD09696866
- インチ: InChI=1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14)
- InChIKey: MAYDLXRGEMJMDJ-UHFFFAOYSA-N
- ほほえんだ: C1CCC(C1)N2CCC(CC2)C(=O)O
計算された属性
- せいみつぶんしりょう: 197.142
- どういたいしつりょう: 197.142
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5A^2
- 疎水性パラメータ計算基準値(XlogP): -0.7
1-Cyclopentylpiperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B424200-100mg |
1-Cyclopentyl-4-piperidinecarboxylic Acid |
897094-32-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
Enamine | EN300-265453-5.0g |
1-cyclopentylpiperidine-4-carboxylic acid |
897094-32-5 | 5.0g |
$2110.0 | 2023-07-10 | ||
Enamine | EN300-265453-0.25g |
1-cyclopentylpiperidine-4-carboxylic acid |
897094-32-5 | 0.25g |
$117.0 | 2023-09-14 | ||
Enamine | EN300-265453-10.0g |
1-cyclopentylpiperidine-4-carboxylic acid |
897094-32-5 | 10.0g |
$3131.0 | 2023-07-10 | ||
A2B Chem LLC | AI90349-10g |
1-Cyclopentyl-4-piperidinecarboxylic acid hydrochloride |
897094-32-5 | >95% | 10g |
$1550.00 | 2024-04-19 | |
Enamine | EN300-265453-1g |
1-cyclopentylpiperidine-4-carboxylic acid |
897094-32-5 | 1g |
$128.0 | 2023-09-14 | ||
A2B Chem LLC | AI90349-1g |
1-Cyclopentyl-4-piperidinecarboxylic acid hydrochloride |
897094-32-5 | >95% | 1g |
$578.00 | 2024-04-19 | |
Crysdot LLC | CD11025370-1g |
1-Cyclopentylpiperidine-4-carboxylic acid |
897094-32-5 | 95+% | 1g |
$301 | 2024-07-19 | |
A2B Chem LLC | AI90349-5g |
1-Cyclopentyl-4-piperidinecarboxylic acid hydrochloride |
897094-32-5 | >95% | 5g |
$1134.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748107-1g |
1-Cyclopentylpiperidine-4-carboxylic acid |
897094-32-5 | 98% | 1g |
¥2128.00 | 2024-04-26 |
1-Cyclopentylpiperidine-4-carboxylic acid 関連文献
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
1-Cyclopentylpiperidine-4-carboxylic acidに関する追加情報
Introduction to 1-Cyclopentylpiperidine-4-carboxylic acid (CAS No. 897094-32-5)
1-Cyclopentylpiperidine-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 897094-32-5, is a significant compound in the realm of pharmaceutical chemistry and drug development. This heterocyclic carboxylic acid derivative features a cyclopentyl substituent attached to a piperidine ring, making it a structurally intriguing molecule with potential applications in medicinal chemistry. The unique combination of the cyclopentyl and piperidine moieties imparts distinct physicochemical properties that make it a valuable scaffold for designing novel therapeutic agents.
The compound’s molecular structure, characterized by a rigid piperidine core and a flexible cyclopentyl side chain, contributes to its versatility in drug design. Piperidine rings are widely recognized in the pharmaceutical industry due to their prevalence in biologically active molecules, including many FDA-approved drugs. The presence of the carboxylic acid functional group at the 4-position of the piperidine ring further enhances its reactivity, allowing for various chemical modifications such as esterification, amidation, or coupling with other pharmacophores.
In recent years, 1-Cyclopentylpiperidine-4-carboxylic acid has garnered attention in the development of central nervous system (CNS) therapeutics. The piperidine moiety is particularly relevant in this context, as it is a common structural element in neuroactive compounds that target receptors such as serotonin, dopamine, and norepinephrine. Researchers have leveraged the scaffold’s ability to modulate receptor binding affinities and selectivity, leading to promising candidates for treating neurological disorders such as depression, anxiety, and Parkinson’s disease.
One of the most compelling aspects of 1-Cyclopentylpiperidine-4-carboxylic acid is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis pathways, including cyclization reactions and nucleophilic substitutions. These synthetic routes are well-documented in the literature and can be adapted for large-scale production if needed. The ease of functionalization also allows medicinal chemists to explore diverse derivatives by introducing different substituents at various positions on the molecule.
Recent studies have highlighted the potential of 1-Cyclopentylpiperidine-4-carboxylic acid as a precursor in the synthesis of bioactive peptides and peptidomimetics. The carboxylic acid group serves as an ideal site for amide bond formation, enabling the construction of complex peptide-like structures that mimic natural bioactive peptides while offering improved pharmacokinetic properties. This approach has been particularly useful in developing protease inhibitors and receptor antagonists.
The compound’s physicochemical properties, such as solubility and lipophilicity, are also critical factors in drug development. 1-Cyclopentylpiperidine-4-carboxylic acid exhibits moderate solubility in both polar and non-polar solvents, which can be advantageous for formulating oral or parenteral dosage forms. Additionally, its lipophilicity profile makes it suitable for designing drugs that require efficient membrane penetration to exert their therapeutic effects.
In preclinical studies, derivatives of 1-Cyclopentylpiperidine-4-carboxylic acid have demonstrated interesting pharmacological profiles. For instance, certain analogs have shown potent binding affinity to specific neurotransmitter receptors without significant off-target effects. These findings underscore the compound’s potential as a lead molecule for further optimization into novel therapeutics. Researchers are particularly interested in exploring its interactions with G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes.
The growing interest in 1-Cyclopentylpiperidine-4-carboxylic acid is also driven by advancements in computational chemistry and drug discovery technologies. Molecular modeling studies have predicted favorable interactions between this scaffold and target proteins, providing insights into its mechanism of action. These computational approaches complement traditional experimental methods and accelerate the identification of promising drug candidates.
From a regulatory perspective, 1-Cyclopentylpiperidine-4-carboxylic acid (CAS No. 897094-32-5) is not classified as a controlled substance or hazardous material under current international regulations. This classification simplifies its handling and distribution within research institutions and pharmaceutical companies. However, standard laboratory safety protocols should always be followed when working with any chemical compound.
The future prospects for 1-Cyclopentylpiperidine-4-carboxylic acid appear promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Collaborative efforts between academic researchers and industry scientists are likely to yield innovative derivatives with enhanced efficacy and safety profiles. As drug discovery continues to evolve at an unprecedented pace, compounds like 1-Cyclopentylpiperidine-4-carboxylic acid will remain indispensable tools in the quest for new treatments.
897094-32-5 (1-Cyclopentylpiperidine-4-carboxylic acid) 関連製品
- 897094-36-9(1-Cyclopentylpiperidine-3-carboxylic acid)
- 280771-97-3(1-(propan-2-yl)piperidine-4-carboxylic acid)
- 345629-25-6(1-cyclopropylpiperidine-4-carboxylic acid)
- 897094-33-6(1-Cyclohexylpiperidine-4-carboxylic acid)
- 1228561-83-8(3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine)
- 1588266-82-3(N-(3-aminopropyl)benzenesulfonamide)
- 1984165-29-8(4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid)
- 1211603-39-2(1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea)
- 1806431-80-0(2,4-Dimethoxy-5-fluorotoluene)
- 1823803-24-2(Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate)




